Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate
Description
Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate is a complex organic compound with a unique structure that includes a pyrrolidine ring and an ester functional group
Properties
CAS No. |
64505-34-6 |
|---|---|
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 2-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C17H21NO5/c1-4-22-16(20)10-18-15(19)9-14(17(18)21)12-5-7-13(8-6-12)23-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI Key |
YZWSDYCXIUSQAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)CC(C1=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate exhibit significant antimicrobial activity against various pathogens. A study showed that compounds with similar structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL .
Anticancer Activity
Preliminary investigations into the cytotoxic effects of this compound have indicated potential anticancer properties. In vitro studies have shown that it can selectively inhibit the growth of cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways associated with diseases like Alzheimer's. The compound may act as an inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study utilized a disc diffusion method to assess activity, revealing that the compound exhibited a zone of inhibition comparable to standard antibiotics .
Case Study: Cytotoxicity Against Cancer Cells
In another investigation, researchers assessed the cytotoxic effects on various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent response where higher concentrations of the compound led to increased cell death rates.
Mechanism of Action
The mechanism of action of Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate can be compared with other similar compounds, such as:
- Ethyl 4-(2,5-dioxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}-1-pyrrolidinyl)benzoate
- N-arylsulfonyl-3-acetylindole derivatives
These compounds share structural similarities but differ in their specific functional groups and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Biological Activity
Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, featuring a pyrrolidine ring with two carbonyl groups and an ether group attached to a phenyl ring. This structural configuration may influence its biological activity and interaction with various biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against SARS-CoV-2. For instance, a second-generation oral protease inhibitor demonstrated significant inhibition of the viral protease in vitro, suggesting that derivatives of this compound may also possess similar antiviral efficacy .
Antimicrobial Properties
Research has shown that related pyrrolidine derivatives exhibit notable antimicrobial activity. A study highlighted the synthesis of various 2,5-dioxo-pyrrolidine derivatives, which were tested for their antimicrobial effects against several bacterial strains. The results indicated that certain modifications to the pyrrolidine structure enhanced antimicrobial potency .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in viral replication or bacterial growth inhibition.
Enzyme Inhibition
Inhibitors of gamma-aminobutyric acid aminotransferase (GABA-AT) have been studied for their potential therapeutic applications in neurological disorders. Compounds structurally related to this compound might similarly affect neurotransmitter levels by inhibiting key metabolic enzymes .
Study on Anticonvulsant Activity
A study conducted on new amides derived from 3-methyl or 3-ethyl 2,5-dioxo-pyrrolidin-1-yl-acetic acids revealed promising anticonvulsant activity. The synthesized compounds were evaluated in animal models, demonstrating significant protective effects against induced seizures .
Pharmacokinetic Profiles
Pharmacokinetic studies suggest that compounds with similar structures exhibit varying absorption rates and bioavailability depending on their formulation and administration route. For instance, certain formulations led to improved systemic exposure in preclinical trials .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
